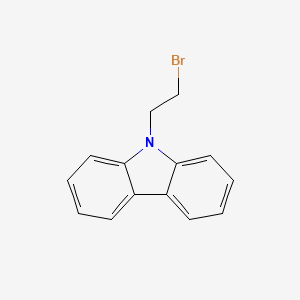

9-(2-Bromoethyl)-9H-carbazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

9-(2-bromoethyl)carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BrN/c15-9-10-16-13-7-3-1-5-11(13)12-6-2-4-8-14(12)16/h1-8H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMRDOLTVTDBBAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3N2CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60471454 | |

| Record name | 9H-Carbazole, 9-(2-bromoethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60471454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75620-93-8 | |

| Record name | 9H-Carbazole, 9-(2-bromoethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60471454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-(2-Bromoethyl)carbazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Importance of 9-(2-Bromoethyl)-9H-carbazole

An In-Depth Technical Guide to 9-(2-Bromoethyl)-9H-carbazole: Properties, Synthesis, and Applications

This compound is a pivotal intermediate in the fields of medicinal chemistry and materials science.[1] As a derivative of carbazole, a nitrogen-containing heterocyclic aromatic compound, it possesses a unique combination of electronic, optical, and biological properties.[1] Its structure is characterized by a stable, electron-rich carbazole core functionalized at the nitrogen atom with a 2-bromoethyl group.[2][3] This bromoethyl moiety is not a passive substituent; rather, it serves as a highly versatile "reactive handle," enabling a wide array of subsequent chemical modifications.[3] The bromine atom's capacity to act as an excellent leaving group in nucleophilic substitution reactions allows for the strategic introduction of diverse functional groups.[3]

This adaptability makes this compound an invaluable building block for two primary, high-stakes research areas:

-

Drug Development: The carbazole scaffold is integral to numerous therapeutic agents, where it can enhance potency, improve bioavailability, or confer neuroprotective effects.[1] This intermediate provides a direct route to functionalize the core structure to create bespoke molecules with desired pharmacological profiles for targeting diseases like cancer and viral infections.[1]

-

Organic Optoelectronics: In the rapidly advancing field of organic electronics, carbazole derivatives are cornerstones for developing Organic Light-Emitting Diodes (OLEDs) and organic solar cells.[1][4] The compound's excellent charge transport properties, high thermal stability, and the ability to tune its electronic structure through the reactive bromoethyl group are critical for engineering next-generation materials with superior efficiency and longevity.[5]

This guide offers a comprehensive technical overview for researchers, chemists, and drug development professionals, detailing the core chemical properties, synthesis, reactivity, and applications of this significant compound.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. These data are critical for experimental design, including solvent selection, reaction temperature, and purification methods.

| Property | Value | Reference |

| CAS Number | 75620-93-8 | [2][6] |

| Molecular Formula | C₁₄H₁₂BrN | [7] |

| Molecular Weight | 274.16 g/mol | [7][8] |

| Appearance | White to orange to green powder/crystal | [6] |

| Melting Point | 144 °C | [2][6] |

| Boiling Point | 402.4 ± 37.0 °C (Predicted) | [2][6] |

| Density | 1.40 ± 0.1 g/cm³ (Predicted) | [2][6] |

| Storage | Inert atmosphere, 2-8°C | [8] |

Molecular Structure Analysis

Single-crystal X-ray diffraction studies provide profound insight into the three-dimensional structure of this compound.[7] The analysis reveals that the fused, tricyclic carbazole ring system is not perfectly planar but is slightly buckled.[7] The two outer benzene rings are inclined to one another by a small angle of 3.41°.[7] This subtle deviation from planarity can have significant implications for solid-state packing, which in turn influences the material's bulk electronic properties—a key consideration in the design of organic semiconductors.[3]

Caption: Chemical structure of this compound.

Synthesis Protocol: N-Alkylation of Carbazole

The most common and efficient synthesis of this compound involves the N-alkylation of the carbazole starting material. The causality behind this protocol lies in the acidic nature of the N-H proton of the carbazole ring, which can be readily deprotonated by a suitable base to form a nucleophilic carbazolide anion. This anion then attacks an electrophilic alkylating agent.

Causality of Reagent Selection:

-

Starting Materials: Carbazole and 1,2-dibromoethane. Using a di-substituted alkane like 1,2-dibromoethane is a strategic choice. One bromine atom serves as the leaving group for the primary reaction, while the second remains on the ethyl chain of the product, available for subsequent functionalization.

-

Base: Potassium hydroxide (KOH) or sodium hydride (NaH) are commonly used. They are strong enough to deprotonate the carbazole nitrogen (pKa ≈ 19.9 in DMSO) to generate the reactive nucleophile.

-

Solvent: A polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile is ideal.[9] These solvents effectively solvate the cation of the base (e.g., K⁺ or Na⁺) without interfering with the nucleophile, thereby accelerating the Sₙ2 reaction.

Caption: General workflow for the synthesis of this compound.

Step-by-Step Experimental Methodology

-

Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve carbazole in DMF.

-

Deprotonation: Add a strong base, such as powdered potassium hydroxide, to the solution portion-wise while stirring. The formation of the carbazolide anion may be observed.

-

Alkylation: Add an excess of 1,2-dibromoethane to the reaction mixture. This ensures the reaction favors the desired mono-alkylation product.

-

Reaction: Stir the mixture at a controlled temperature (e.g., 60°C) overnight or until thin-layer chromatography (TLC) indicates the consumption of the starting carbazole.[10]

-

Work-up: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water or brine. Extract the aqueous layer multiple times with an organic solvent like dichloromethane or ethyl acetate.[11]

-

Purification: Combine the organic extracts and dry them over an anhydrous salt such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[10][11] Filter the mixture and remove the solvent under reduced pressure using a rotary evaporator.

-

Isolation: Purify the resulting crude solid by recrystallization from a suitable solvent system (e.g., ethanol) to yield this compound as a crystalline solid.[10]

Chemical Reactivity: The Nucleophilic Substitution Hub

The primary utility of this compound stems from the reactivity of its terminal bromine atom.[3] The carbon-bromine bond is polarized, rendering the carbon atom electrophilic. The bromide ion (Br⁻) is an excellent leaving group, making the compound an ideal substrate for Sₙ2 (bimolecular nucleophilic substitution) reactions.[3]

In a typical Sₙ2 reaction, an electron-rich species (the nucleophile) attacks the electrophilic carbon atom, leading to the simultaneous displacement of the bromide leaving group.[12] This single-step mechanism allows for the covalent attachment of a vast range of functional groups, transforming the bromo-intermediate into a more complex, functionalized carbazole derivative.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Cas 75620-93-8,this compound | lookchem [lookchem.com]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound CAS#: 75620-93-8 [amp.chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. 75620-93-8|this compound|BLD Pharm [bldpharm.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Crystal structure of 3-bromo-9-ethyl-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

Introduction: The Strategic Importance of a Versatile Intermediate

An In-Depth Technical Guide to 9-(2-Bromoethyl)-9H-carbazole (CAS: 75620-93-8)

This compound is a pivotal chemical intermediate that serves as a foundational building block in diverse fields of scientific endeavor. Belonging to the carbazole family of heterocyclic aromatic compounds, it is distinguished by a stable tricyclic core and a strategically positioned bromoethyl group at the N9 position.[1] This reactive handle is the key to its versatility, offering a gateway for extensive chemical modification and the synthesis of complex molecular architectures.

Carbazole and its derivatives have long been recognized for their significant pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective properties.[2][3] The parent compound, 9H-carbazole, was first isolated from coal tar in 1872.[3][4] Today, synthetic derivatives like this compound are indispensable in modern drug discovery, enabling medicinal chemists to fine-tune molecular properties to enhance efficacy and reduce side effects.[2] Furthermore, the unique electronic properties of the carbazole scaffold have established its importance in the realm of materials science, particularly in the development of organic electronics such as Organic Light-Emitting Diodes (OLEDs).[4][5][6]

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals. It delves into the synthesis, characterization, reactivity, and applications of this compound, offering field-proven insights and detailed protocols to support its effective utilization in the laboratory.

Physicochemical Properties and Structural Characterization

The utility of this compound is grounded in its distinct physical and chemical properties. A summary of its key characteristics is presented below.

| Property | Value | Reference(s) |

| CAS Number | 75620-93-8 | [1] |

| Molecular Formula | C₁₄H₁₂BrN | [1] |

| Molecular Weight | 274.16 g/mol | [1][7] |

| Appearance | White to orange or green powder/crystal | [8] |

| Melting Point | 142-146 °C | [1][8] |

| Boiling Point | 402.4 ± 37.0 °C (Predicted) | [1][8] |

| Density | 1.40 ± 0.1 g/cm³ (Predicted) | [1][8] |

Structural Analysis

The molecular structure consists of a planar carbazole ring system to which a flexible bromoethyl chain is attached at the nitrogen atom. X-ray crystallography studies reveal that the tricyclic carbazole system is slightly buckled.[9] This unique combination of a rigid, aromatic core and a reactive alkyl halide side chain dictates its chemical behavior and synthetic potential.

Spectroscopic Characterization

Confident identification and purity assessment of this compound rely on standard spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum provides unambiguous structural confirmation. Distinct signals are expected for the aromatic protons on the carbazole ring, typically in the range of 7.2-8.2 ppm. The ethyl linker gives rise to two characteristic triplets: one for the methylene group adjacent to the nitrogen (N-CH₂) and another for the methylene group attached to the bromine (Br-CH₂).

-

¹³C NMR: The carbon spectrum will show characteristic signals for the twelve aromatic carbons of the carbazole core and two signals for the aliphatic carbons of the ethyl bridge.

-

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands corresponding to C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic rings, and C-N stretching.

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound, with the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br) being a key diagnostic feature.

Synthesis and Mechanistic Insights

The most common and efficient method for preparing this compound is through the direct N-alkylation of 9H-carbazole using 1,2-dibromoethane.[10]

Reaction Mechanism

The synthesis proceeds via a classical nucleophilic substitution pathway:

-

Deprotonation: The reaction is initiated by a base (e.g., potassium hydroxide, sodium hydride) which abstracts the acidic proton from the nitrogen atom of the carbazole ring. This generates a highly nucleophilic carbazolide anion.

-

Nucleophilic Attack: The carbazolide anion then attacks one of the electrophilic carbon atoms of 1,2-dibromoethane, displacing a bromide ion and forming the desired N-C bond.

A critical consideration in this synthesis is the potential for a secondary reaction. The product, this compound, can react with another carbazolide anion, leading to the formation of an undesired dimer, 1,2-bis(9H-carbazol-9-yl)ethane. To minimize this side reaction, a significant excess of 1,2-dibromoethane is typically employed.[10]

Sources

- 1. lookchem.com [lookchem.com]

- 2. nbinno.com [nbinno.com]

- 3. The carbazole drug_Chemicalbook [chemicalbook.com]

- 4. mdpi.com [mdpi.com]

- 5. nbinno.com [nbinno.com]

- 6. researchgate.net [researchgate.net]

- 7. 75620-93-8|this compound|BLD Pharm [bldpharm.com]

- 8. This compound CAS#: 75620-93-8 [amp.chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

9-(2-Bromoethyl)-9H-carbazole molecular weight and formula.

An In-depth Technical Guide to 9-(2-Bromoethyl)-9H-carbazole: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a pivotal intermediate in the fields of materials science and medicinal chemistry. We delve into its fundamental molecular characteristics, detailed synthesis and purification protocols, and robust methods for structural characterization. The narrative emphasizes the causality behind experimental choices, reflecting a Senior Application Scientist's perspective. The guide further explores the compound's critical role as a versatile building block in the development of advanced organic electronic materials, particularly for Organic Light-Emitting Diodes (OLEDs), and as a scaffold in the synthesis of novel pharmaceutical agents. Each section is grounded in authoritative references, providing researchers, scientists, and drug development professionals with a reliable and in-depth resource.

Chapter 1: Molecular Profile and Physicochemical Properties

This compound belongs to the carbazole family, a class of nitrogen-containing heterocyclic aromatic compounds. The core structure is a tricyclic system featuring two benzene rings fused to a central pyrrole ring. This carbazole scaffold is renowned for its rigidity, thermal stability, and electron-donating nature, making it a privileged structure in various scientific domains.[1][2][3]

The defining feature of the title compound is the 2-bromoethyl group attached to the nitrogen atom at the 9-position. This functional group serves as a highly reactive handle, allowing for a wide range of subsequent chemical modifications. The bromine atom is an excellent leaving group, making the compound susceptible to nucleophilic substitution reactions, which is the cornerstone of its utility as a synthetic intermediate.[1][2]

The precise molecular formula of this compound is C₁₄H₁₂BrN.[4] Its molecular weight and other key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₂BrN | [4] |

| Molecular Weight | 274.16 g/mol | [4][5][6] |

| CAS Number | 75620-93-8 | [6][7] |

| Appearance | White to orange/green powder or crystals | [8] |

| Melting Point | 144 °C | [7][8] |

| Boiling Point (Predicted) | 402.4 ± 37.0 °C | [7][8] |

| Density (Predicted) | 1.40 ± 0.1 g/cm³ | [7][8] |

| Crystal Structure | Monoclinic | [4] |

Chapter 2: Synthesis and Purification

The most common and efficient synthesis of this compound involves the N-alkylation of the carbazole starting material. This reaction leverages the acidic nature of the N-H proton in the carbazole ring.

Expertise & Experience: The choice of reagents is critical for achieving high yield and purity. The reaction typically employs a strong base to deprotonate the carbazole nitrogen, creating a nucleophilic carbazolide anion. This anion then attacks one of the electrophilic carbon atoms of a 1,2-dihaloethane, such as 1,2-dibromoethane. Using a large excess of the dihaloalkane is crucial; it not only acts as the alkylating agent but can also serve as the solvent, ensuring that the desired mono-alkylated product is favored over the potential formation of a dimeric by-product (1,2-bis(9H-carbazol-9-yl)ethane). The addition of a phase-transfer catalyst, like tetrabutylammonium bromide (TBAB), is a field-proven technique to enhance reaction rates and yields by facilitating the transport of the carbazolide anion from the solid or aqueous phase to the organic phase where the alkylating agent resides.[9]

Synthesis Workflow Diagram

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Crystal structure of 3-bromo-9-ethyl-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 75620-93-8|this compound|BLD Pharm [bldpharm.com]

- 7. lookchem.com [lookchem.com]

- 8. This compound CAS#: 75620-93-8 [amp.chemicalbook.com]

- 9. 9-(4-Bromobutyl)-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the ¹H NMR Spectrum of 9-(2-Bromoethyl)-9H-carbazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 9-(2-Bromoethyl)-9H-carbazole, a key intermediate in the synthesis of various functionalized carbazole derivatives with applications in medicinal chemistry and materials science. While a publicly available, fully assigned experimental spectrum for this specific compound is not readily accessible, this document, authored from the perspective of a Senior Application Scientist, offers a comprehensive, predicted interpretation based on fundamental NMR principles and extensive spectral data from analogous carbazole structures. This guide will delve into the theoretical underpinnings of the expected chemical shifts and coupling patterns, providing a robust framework for the characterization and quality control of this compound in a research and development setting.

Introduction: The Significance of Carbazole Moieties and the Role of NMR in Their Characterization

The carbazole nucleus is a privileged scaffold in drug discovery and materials science, owing to its unique electronic and photophysical properties. The functionalization of the carbazole nitrogen at the 9-position allows for the introduction of diverse side chains, leading to a wide array of compounds with potential biological activity or utility in organic electronics. This compound serves as a crucial building block, enabling further elaboration through nucleophilic substitution of the bromine atom.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of such organic molecules. The chemical shift, integration, and multiplicity of the proton signals provide a detailed fingerprint of the molecular structure. For researchers working with this compound, a thorough understanding of its ¹H NMR spectrum is paramount for confirming its synthesis and for monitoring subsequent reactions.

Predicted ¹H NMR Spectrum of this compound

The predicted ¹H NMR spectrum of this compound can be logically dissected into two main regions: the aromatic region, corresponding to the protons on the carbazole ring, and the aliphatic region, representing the protons of the 2-bromoethyl side chain. The predicted chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0.00 ppm.

The Aliphatic Region: A Tale of Two Triplets

The 2-bromoethyl group (-CH₂-CH₂-Br) attached to the carbazole nitrogen is expected to give rise to two distinct signals in the upfield region of the spectrum. These signals will appear as triplets due to vicinal coupling (³J) between the adjacent methylene protons.

-

N-CH₂ Protons: The methylene group directly attached to the nitrogen atom (N-CH₂) is anticipated to resonate at a higher chemical shift compared to the other methylene group. The electron-withdrawing nature of the nitrogen atom deshields these protons. Furthermore, the proximity to the aromatic carbazole ring system will also contribute to a downfield shift. The signal is expected to be a triplet due to coupling with the adjacent CH₂-Br protons.

-

CH₂-Br Protons: The methylene group bonded to the bromine atom (CH₂-Br) will also be deshielded due to the electronegativity of bromine. However, the deshielding effect of nitrogen is generally stronger in this context. Therefore, this triplet is expected to appear slightly upfield from the N-CH₂ signal.

The coupling between these two methylene groups will result in a characteristic A₂B₂ spin system, which often manifests as two triplets of equal integration (2H each), provided the difference in their chemical shifts is sufficiently large.

The Aromatic Region: A Complex Multiplet Reflecting the Carbazole Core

The carbazole ring system possesses C₂ᵥ symmetry, which is maintained with the substitution at the 9-position. This results in four chemically distinct types of aromatic protons. The interpretation of this region is based on the characteristic chemical shifts and coupling patterns (ortho, meta, and para couplings) of the carbazole core.[1]

-

H-4 and H-5 Protons: These protons are located on the outermost benzene rings and are typically the most deshielded aromatic protons in the carbazole system. This is due to the anisotropic effect of the neighboring fused ring. They are expected to appear as doublets due to ortho-coupling with the H-3 and H-6 protons, respectively.

-

H-1 and H-8 Protons: These protons are adjacent to the nitrogen-bearing pyrrole ring. Their chemical environment is distinct from that of H-4 and H-5. They are also expected to appear as doublets due to ortho-coupling with H-2 and H-7.

-

H-2, H-3, H-6, and H-7 Protons: These protons are located in the middle of the benzene rings and are generally more shielded than the protons at the 1, 4, 5, and 8 positions. They will exhibit more complex splitting patterns, appearing as multiplets (often as triplets of doublets or doublet of doublets) due to both ortho and meta couplings.[1]

The introduction of the 2-bromoethyl group at the nitrogen atom will induce small changes in the chemical shifts of the aromatic protons compared to unsubstituted carbazole, but the overall pattern is expected to be preserved.

Tabulated Predicted ¹H NMR Data

The following table summarizes the predicted chemical shifts, multiplicities, and coupling constants for this compound. These predictions are based on the analysis of ¹H NMR data for carbazole and various 9-substituted carbazole derivatives.[1][2]

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-4, H-5 | ~8.10 | Doublet (d) | Jortho ≈ 7.8 | 2H |

| H-1, H-8 | ~7.50 | Doublet (d) | Jortho ≈ 8.1 | 2H |

| H-2, H-7 | ~7.40 | Multiplet (m) | 2H | |

| H-3, H-6 | ~7.20 | Multiplet (m) | 2H | |

| N-CH₂ | ~4.60 | Triplet (t) | ³J ≈ 6.5 | 2H |

| CH₂-Br | ~3.80 | Triplet (t) | ³J ≈ 6.5 | 2H |

Experimental Protocol for ¹H NMR Spectrum Acquisition

To obtain a high-quality ¹H NMR spectrum of this compound, the following experimental protocol is recommended:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the synthesized this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). CDCl₃ is a common choice for many organic compounds.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup and Data Acquisition:

-

Use a high-field NMR spectrometer (e.g., 300 MHz or higher) for better signal dispersion and resolution.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Set the appropriate spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

-

Employ a standard single-pulse experiment.

-

Set the number of scans to achieve an adequate signal-to-noise ratio (typically 8-16 scans for a sample of this concentration).

-

Apply a relaxation delay of 1-2 seconds between scans.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

-

Integrate the signals to determine the relative number of protons for each resonance.

-

Analyze the multiplicities and measure the coupling constants.

-

Structural Elucidation Workflow

The following diagram illustrates the logical workflow for the structural confirmation of this compound using ¹H NMR spectroscopy.

Figure 1. Workflow for the structural elucidation of this compound via ¹H NMR.

Causality Behind Experimental Choices and Self-Validation

The choice of a high-field NMR spectrometer is crucial for resolving the complex multiplets in the aromatic region of the carbazole core. Higher magnetic fields lead to greater chemical shift dispersion, reducing signal overlap and facilitating a more accurate analysis of coupling constants.

The use of a deuterated solvent is fundamental to NMR spectroscopy as it avoids overwhelming the spectrum with solvent protons. CDCl₃ is often a good first choice due to its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent peak.

The addition of TMS as an internal standard provides a universally accepted reference point, ensuring the reproducibility and comparability of spectral data across different instruments and laboratories.

The entire protocol is a self-validating system. The integration of the signals should correspond to the number of protons in the molecule (12 in this case, excluding any exchangeable protons). The observed splitting patterns must be consistent with the predicted neighboring protons. For instance, the two triplets in the aliphatic region must have the same coupling constant, confirming their adjacent relationship.

Conclusion: A Predictive Yet Powerful Tool for Structural Verification

References

-

Iraqi Journal of Science. (2013). Synthesis of new 9H-Carbazole derivatives. [Link]

-

ResearchGate. (2010). 1 H-NMR spectrum of carbazole. [Link]

Sources

FTIR characterization of 9-(2-Bromoethyl)-9H-carbazole

An In-Depth Technical Guide to the FTIR Characterization of 9-(2-Bromoethyl)-9H-carbazole

Abstract

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectroscopy characterization of this compound. Designed for researchers, chemists, and material scientists, this document elucidates the correlation between the molecular structure of this versatile carbazole derivative and its infrared vibrational spectrum. We will explore the theoretical underpinnings of the key spectral features, present a robust experimental protocol for data acquisition, and offer a detailed interpretation of the resulting spectrum. The causality behind spectral assignments is emphasized, grounding the analysis in established spectroscopic principles and authoritative references.

Introduction: The Significance of this compound

This compound is a pivotal intermediate in synthetic organic chemistry. The carbazole moiety is a well-known photochemically active and electron-rich heterocyclic system, making it a foundational block for materials in organic electronics, such as Organic Light-Emitting Diodes (OLEDs) and organic solar cells.[1] The introduction of the 2-bromoethyl group at the 9-position (the nitrogen atom) provides a reactive handle for further molecular elaboration.[1] The bromine atom is an excellent leaving group, facilitating nucleophilic substitution reactions to introduce a wide array of functional groups.

Accurate structural confirmation is paramount before employing this intermediate in multi-step syntheses. FTIR spectroscopy is a rapid, non-destructive, and highly informative analytical technique for this purpose. It provides a unique "molecular fingerprint" by probing the vibrational modes of a molecule's functional groups. This guide serves to demystify the FTIR spectrum of this compound, enabling scientists to confidently verify its identity and purity.

Foundational Principles of FTIR Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a sample as a function of wavenumber (cm⁻¹). When the frequency of the IR radiation matches the natural vibrational frequency of a specific bond or functional group, the radiation is absorbed, resulting in a peak in the spectrum. The position, intensity, and shape of these absorption bands provide detailed information about the molecule's chemical structure.

The spectrum is typically divided into two main regions:

-

Functional Group Region (4000 - 1450 cm⁻¹): This region contains characteristic stretching vibrations for many common functional groups.[2] Absorptions here are generally well-defined and useful for identifying the presence of groups like C-H, C=C, and C-N.

-

Fingerprint Region (1450 - 500 cm⁻¹): This region is characterized by complex absorptions arising from bending vibrations and skeletal modes of the molecule as a whole.[2] The pattern in this region is unique to each compound, serving as a definitive fingerprint for identification.

Experimental Protocol: Data Acquisition

The following protocol describes a standard method for acquiring a high-quality FTIR spectrum of solid this compound using the potassium bromide (KBr) pellet technique. This method is chosen for its reliability and ability to produce sharp, well-resolved spectra for solid samples.

Instrumentation:

-

Fourier-Transform Infrared (FTIR) Spectrometer

-

Agate mortar and pestle

-

Pellet press with die set

-

Infrared lamp (for drying)

-

Analytical balance

Reagents:

-

This compound (sample)

-

FTIR-grade Potassium Bromide (KBr), desiccated

Step-by-Step Methodology:

-

Sample Preparation (The "Why"): The goal is to disperse the sample uniformly in an IR-transparent matrix (KBr) to minimize light scattering and produce a clear spectrum.

-

Gently heat the agate mortar and pestle under an IR lamp to remove any adsorbed moisture, which would otherwise cause broad O-H absorption bands around 3400 cm⁻¹.

-

Weigh approximately 1-2 mg of the this compound sample.

-

Weigh approximately 150-200 mg of dry, FTIR-grade KBr. The high sample-to-matrix ratio ensures that intermolecular interactions of the analyte are minimized.

-

Combine the sample and KBr in the agate mortar. Grind the mixture gently at first to break up larger crystals, then more vigorously for 3-5 minutes until a fine, homogeneous powder with a consistency similar to flour is obtained. Proper grinding is critical to reduce particle size below the wavelength of the IR radiation, thereby minimizing scattering effects (Christiansen effect).

-

-

Pellet Formation:

-

Transfer a portion of the powdered mixture into the pellet die.

-

Assemble the die and place it in the hydraulic press.

-

Apply pressure (typically 7-10 tons) for approximately 2 minutes. This pressure sinters the KBr into a semi-transparent or transparent disc.

-

Carefully release the pressure and disassemble the die to retrieve the KBr pellet. A high-quality pellet should be transparent or translucent.

-

-

Data Acquisition:

-

Place the KBr pellet into the sample holder of the FTIR spectrometer.

-

Collect a background spectrum of the empty sample compartment. This is a crucial self-validating step that accounts for absorptions from atmospheric CO₂ and water vapor, ensuring they are subtracted from the final sample spectrum.

-

Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a high signal-to-noise ratio.

-

Spectral Interpretation and Analysis

The FTIR spectrum of this compound is a composite of signals from its three main structural components: the carbazole aromatic system, the aliphatic ethyl linker, and the terminal carbon-bromine bond.

Caption: Molecular structure and key vibrational modes of this compound.

The Aromatic Carbazole Core

-

Aromatic C-H Stretching (3100 - 3000 cm⁻¹): The presence of sp²-hybridized carbon atoms in the benzene rings of the carbazole nucleus gives rise to C-H stretching vibrations at wavenumbers above 3000 cm⁻¹.[3][4] Expect to see several weak to medium, sharp peaks in this region, characteristic of aromatic structures. For instance, the FTIR spectrum of 9-ethyl carbazole shows a strong band at 3051 cm⁻¹ for aromatic C-H stretching.[5]

-

Aromatic C=C Stretching (1620 - 1450 cm⁻¹): The in-ring carbon-carbon double bond stretches of the carbazole system produce a series of sharp absorptions in this region. Typically, two prominent bands are observed around 1600 cm⁻¹ and 1450 cm⁻¹.[5][6] These peaks are a strong indicator of the aromatic framework.

-

Aromatic C-H Out-of-Plane (OOP) Bending (900 - 675 cm⁻¹): The substitution pattern on the aromatic rings determines the exact position of these strong absorptions. For the carbazole moiety, a strong band around 750 cm⁻¹ is characteristic of the four adjacent hydrogen atoms on each of the outer benzene rings.[6]

-

C-N Stretching (1340 - 1250 cm⁻¹): The stretching of the carbon-nitrogen bond within the carbazole ring system is expected in this region. In studies of carbazole itself, an N-C aromatic stretching frequency was observed at 1327 cm⁻¹.[7]

The Aliphatic Bromoethyl Group

-

Aliphatic C-H Stretching (3000 - 2850 cm⁻¹): The sp³-hybridized C-H bonds of the two methylene (-CH₂) groups will produce sharp peaks just below 3000 cm⁻¹.[2] One can expect to see both asymmetric (~2925 cm⁻¹) and symmetric (~2855 cm⁻¹) stretching modes. The presence of these peaks, in conjunction with the aromatic C-H stretches above 3000 cm⁻¹, confirms the presence of both aliphatic and aromatic components in the molecule.

-

CH₂ Bending (Scissoring) (~1465 cm⁻¹): This is a characteristic bending vibration for methylene groups and typically appears as a medium-intensity peak.[8]

-

CH₂ Wagging (-CH₂X) (1300 - 1150 cm⁻¹): In terminal alkyl halides, the C-H wagging vibration of the methylene group attached to the halogen (in this case, -CH₂Br) is observed in this range.[3][9] This provides a useful diagnostic clue for the bromoethyl substituent.

The Carbon-Bromine Bond

-

C-Br Stretching (690 - 515 cm⁻¹): The stretching vibration of the carbon-bromine bond is expected to appear in the low-frequency fingerprint region.[8][9] This absorption is often of medium to strong intensity. Its presence is a direct confirmation of the bromoethyl functionalization of the carbazole nitrogen. Due to its position in a complex region of the spectrum, careful comparison with the spectrum of a precursor like 9H-carbazole is advisable for unambiguous assignment.

Summary of Characteristic Vibrational Frequencies

The following table summarizes the expected key absorption bands for this compound, providing a quick reference for spectral analysis.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Structural Unit |

| 3100 - 3000 | Weak-Medium | Aromatic C-H Stretch | Carbazole Ring |

| 3000 - 2850 | Medium | Aliphatic C-H Stretch (Asymmetric & Symmetric) | Ethyl Linker |

| 1620 - 1580 | Medium-Strong | Aromatic C=C Ring Stretch | Carbazole Ring |

| 1500 - 1450 | Medium-Strong | Aromatic C=C Ring Stretch | Carbazole Ring |

| ~1465 | Medium | Aliphatic CH₂ Bending (Scissoring) | Ethyl Linker |

| ~1327 | Medium | Aromatic C-N Stretch | Carbazole Ring |

| 1300 - 1150 | Medium | CH₂ Wagging (adjacent to Br) | Bromoethyl Group |

| ~750 | Strong | Aromatic C-H Out-of-Plane Bending | Carbazole Ring |

| 690 - 515 | Medium-Strong | C-Br Stretch | Bromoethyl Group |

Data compiled and interpreted from multiple sources.[3][4][5][7][8][9]

Conclusion

The provides a robust and definitive method for structural verification. By systematically analyzing the functional group and fingerprint regions of the spectrum, one can confirm the successful synthesis and integrity of this important chemical intermediate. The key diagnostic features are the simultaneous presence of aromatic C-H stretches (>3000 cm⁻¹) and aliphatic C-H stretches (<3000 cm⁻¹), the characteristic aromatic C=C stretching bands, and the low-frequency C-Br stretching absorption. This guide provides the foundational knowledge and practical protocol for researchers to confidently apply FTIR spectroscopy in their work with carbazole derivatives, ensuring the quality and reliability of their scientific endeavors.

References

-

Mane, J. Y., Michaelian, K. H., Stoyanov, S. R., Billinghurst, B. E., & Zhao, J. (2021). Computational and infrared spectroscopic investigations of N-substituted carbazoles. Physical Chemistry Chemical Physics, 23(14), 8652–8664. [Link]

-

ResearchGate. (n.d.). FTIR spectra of 3,6-di-tert-butyl-9-(2-chloroethyl)-9H-carbazole. Retrieved from ResearchGate. [Link]

-

ResearchGate. (n.d.). FTIR spectrum of 9H-carbazole-9-carbothioic methacrylic thioanhydride. Retrieved from ResearchGate. [Link]

-

Bree, A., & Zwarich, R. (1968). Vibrational Assignment of Carbazole from Infrared, Raman, and Fluorescence Spectra. The Journal of Chemical Physics, 49(8), 3344–3355. [Link]

-

University of Colorado Boulder, Department of Chemistry. (n.d.). IR Spectroscopy Tutorial: Alkyl Halides. Retrieved from [Link]

-

Al-Amiery, A. A. (2012). Synthesis of new 9H-Carbazole derivatives. Iraqi Journal of Science, 53(3), 536-543. [Link]

-

Chemistry LibreTexts. (2023). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra (1600–800 cm⁻¹) of 3,6‐diphenyl‐9H‐carbazole (Red) and.... Retrieved from ResearchGate. [Link]

-

Bree, A., & Zwarich, R. (1968). Vibrational Assignment of Carbazole from Infrared, Raman, and Fluorescence Spectra. The Journal of Chemical Physics. [Link]

-

ResearchGate. (n.d.). Electronic and vibrational spectra of a series of substituted carbazole derivatives. Retrieved from ResearchGate. [Link]

-

NIST. (n.d.). 9H-Carbazole, 9-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

-

Sci-Hub. (n.d.). Vibrational Assignment of Carbazole from Infrared, Raman, and Fluorescence Spectra. Retrieved from [Link]

-

Zhao, B.-H., Zhu, X.-F., Guan, S., & Li, D.-F. (2012). This compound. Acta Crystallographica Section E: Crystallographic Communications, 68(7), o2026. [Link]

-

Sharma, D., Kumar, N., & Pathak, D. (2014). Synthesis, characterization and biological evaluation of some newer carbazole derivatives. Journal of the Serbian Chemical Society, 79(2), 125-132. [Link]

-

University of California, Santa Cruz. (n.d.). IR Tables. Retrieved from [Link]

-

Patel, R. B., Patel, M. R., & Patel, K. C. (2011). Synthesis and evaluation of biological activity of some novel carbazole derivatives. Journal of Chemical and Pharmaceutical Research, 3(6), 194-201. [Link]

-

ResearchGate. (n.d.). FT-IR spectra of control and treated samples of carbazole. Retrieved from ResearchGate. [Link]

-

InstaNANO. (2024). FTIR Functional Group Database Table with Search. Retrieved from [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

-

University of Washington. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Jejurkar, V. P., et al. (2023). Design, Synthesis and Biological Screening of Novel Carbazole Tethered Oxyethylamino Derivatives as Antimicrobial Agent. Indian Journal of Pharmaceutical Education and Research, 57(2s), s399-s404. [Link]

-

Michigan State University, Department of Chemistry. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). IR Chart. Retrieved from [Link]

Sources

- 1. This compound | 75620-93-8 | Benchchem [benchchem.com]

- 2. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. uanlch.vscht.cz [uanlch.vscht.cz]

- 5. ijs.uobaghdad.edu.iq [ijs.uobaghdad.edu.iq]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. orgchemboulder.com [orgchemboulder.com]

The Structural Elucidation of 9-(2-Bromoethyl)-9H-carbazole: A Crystallographic Guide

Introduction: The Significance of the Carbazole Scaffold

Carbazole and its derivatives represent a cornerstone in the architecture of functional organic materials and pharmacologically active agents.[1][2] This tricyclic aromatic heterocycle, consisting of two benzene rings fused to a central nitrogen-containing five-membered ring, possesses a unique set of electronic and photophysical properties.[2] Its rigid, planar structure and electron-rich nature make it an exceptional building block in materials science, particularly for organic light-emitting diodes (OLEDs), photovoltaics, and photorefractive materials.[1][2] In the realm of medicinal chemistry, the carbazole nucleus is a "privileged scaffold," found in numerous natural alkaloids and synthetic compounds exhibiting a wide spectrum of biological activities, including anticancer, neuroprotective, and antimicrobial properties.[3][4][5]

The functionalization of the carbazole core, particularly at the N-9 position, provides a powerful strategy to modulate its physicochemical characteristics. The introduction of an alkyl halide chain, as in 9-(2-Bromoethyl)-9H-carbazole, creates a versatile intermediate. The bromoethyl group serves as a reactive handle for subsequent chemical modifications, allowing for the facile construction of more complex molecular architectures. A precise understanding of the three-dimensional structure of this foundational building block is paramount, as its solid-state conformation and packing motifs dictate the macroscopic properties of any derived materials. This guide provides a detailed technical overview of the single-crystal X-ray diffraction analysis of this compound, offering researchers and drug development professionals a comprehensive reference for its molecular geometry and crystal packing.

Synthesis and Crystallization: From Precursor to Single Crystal

The successful determination of a crystal structure is critically dependent on the quality of the single crystal, which in turn relies on a robust synthetic and crystallization protocol.

Synthesis Protocol

The title compound, this compound, was synthesized following established literature procedures.[6] The specific methodology for the N-alkylation of the carbazole ring with a bromoethyl group was adapted from the work of Huang et al. (2004). This common synthetic route typically involves the deprotonation of the carbazole nitrogen with a suitable base, followed by nucleophilic substitution with a dihaloalkane, such as 1,2-dibromoethane.

Protocol: Single Crystal Growth

The causality behind the choice of crystallization method is to achieve slow, ordered molecular assembly, minimizing defects and yielding diffraction-quality single crystals. Slow evaporation is a proven technique for achieving this state.

Objective: To grow single crystals of this compound suitable for X-ray diffraction analysis.

Methodology:

-

Dissolution: A sample of purified this compound is dissolved in a minimal amount of dichloromethane at room temperature to create a saturated or near-saturated solution. Dichloromethane is selected for its ability to readily dissolve the compound and its appropriate volatility.

-

Environment: The resulting solution is placed in a vial covered with a perforated cap (e.g., Parafilm with pinholes) to allow for slow evaporation of the solvent.

-

Incubation: The vial is stored in a vibration-free environment at a constant room temperature (approximately 288 K).[6] This controlled environment is crucial to prevent rapid crystal formation or the growth of polycrystalline aggregates.

-

Crystal Formation: Over a period of several days to a week, as the solvent slowly evaporates, the solution becomes supersaturated, inducing the nucleation and growth of single crystals.[6]

-

Harvesting: Once crystals of sufficient size (typically 0.1-0.3 mm in each dimension) are observed, they are carefully harvested from the mother liquor for mounting and analysis.

Crystal Structure Analysis: Decoding the Molecular Architecture

The core of this investigation lies in the precise determination of the atomic arrangement within the crystal lattice. Single-crystal X-ray diffraction provides an unambiguous map of the molecular structure and its intermolecular interactions.

Crystallographic Data

The fundamental parameters defining the crystal lattice and the data collection specifics are summarized in Table 1. The compound crystallizes in the monoclinic system with the space group P2₁/c, which is a common centrosymmetric space group for organic molecules.[6]

| Parameter | Value |

| Chemical Formula | C₁₄H₁₂BrN |

| Formula Weight | 274.16 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.417 (3) |

| b (Å) | 12.254 (6) |

| c (Å) | 17.505 (11) |

| β (°) | 96.46 (3) |

| Volume (ų) | 1154.0 (11) |

| Z | 4 |

| Temperature (K) | 288 |

| Radiation (Å) | Mo Kα (λ = 0.71073) |

| Density (calculated) (Mg/m³) | 1.577 |

| Absorption Coefficient (mm⁻¹) | 3.53 |

| Final R indices [I>2σ(I)] | R₁ = 0.032, wR₂ = 0.082 |

| Table 1: Crystallographic data and structure refinement details for this compound. Data sourced from Zhao et al. (2012).[6] |

Molecular Conformation

The molecular structure of this compound reveals a carbazole core that is not perfectly planar. The fused-ring system is slightly buckled, with the two benzene rings being inclined to one another by a dihedral angle of 3.41 (14)°.[6] This minor deviation from planarity is a common feature in substituted carbazoles. All observed bond lengths and angles within the molecule fall within standard, expected ranges.

Caption: Molecular structure of this compound.

Crystal Packing and Intermolecular Interactions

In the solid state, the individual molecules of this compound are arranged in a highly ordered three-dimensional lattice. The primary force governing the crystal packing is van der Waals interactions.[6] Unlike carbazole itself or other derivatives with hydrogen bond donors, there are no strong, directional interactions like classical hydrogen bonds observed in this structure. The arrangement of molecules in the unit cell is dictated by the optimization of weaker, non-directional forces to achieve the most thermodynamically stable packing arrangement. The absence of strong π-π stacking or other specific short contacts suggests that the packing is primarily driven by steric considerations and the maximization of dispersion forces.

Experimental Workflow: From Crystal to Structure

The determination of a crystal structure follows a systematic and self-validating workflow. Each step is designed to ensure the integrity and accuracy of the final structural model.

Protocol: Single-Crystal X-ray Diffraction

Objective: To collect high-quality diffraction data and solve the crystal structure of this compound.

Methodology:

-

Crystal Mounting: A suitable single crystal is selected under a microscope, picked up using a cryo-loop, and mounted on a goniometer head on the diffractometer.

-

Data Collection:

-

The crystal is cooled to the data collection temperature of 288 K.

-

Data were collected on a Rigaku RAPID-AUTO diffractometer using graphite-monochromated Mo Kα radiation.[6]

-

A series of diffraction images are collected as the crystal is rotated through a range of angles, ensuring that all unique reflections are measured.

-

-

Data Reduction:

-

The raw diffraction images are processed using software such as CrystalClear.[6]

-

This step involves integrating the intensities of the diffraction spots, applying corrections for experimental factors (like Lorentz and polarization effects), and merging redundant data to create a final reflection file.

-

-

Structure Solution and Refinement:

-

The phase problem is solved using direct methods to obtain an initial model of the molecular structure.

-

The structural model is then refined against the experimental data using full-matrix least-squares on F² with the SHELXL97 program.[6]

-

In this iterative process, atomic positions and displacement parameters are adjusted to minimize the difference between the calculated and observed structure factors.

-

Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[6]

-

-

Validation: The final refined structure is validated using crystallographic metrics such as R-factors (R₁, wR₂) and by checking for residual electron density. The final R₁ value of 0.032 indicates a good agreement between the model and the experimental data.[6]

Caption: Workflow for the crystal structure determination of this compound.

Conclusion

The single-crystal X-ray analysis of this compound provides a definitive and high-resolution view of its molecular structure and solid-state packing. The molecule adopts a slightly buckled conformation, and its crystal lattice is stabilized by van der Waals forces. The detailed crystallographic data presented herein serves as an essential reference for computational modeling, structure-property relationship studies, and the rational design of novel carbazole-based materials and pharmaceuticals. This foundational structural knowledge is a critical asset for researchers aiming to leverage this versatile building block in advanced applications.

References

-

Burroughes, J. H., Jones, C. A., & Friend, R. H. (1988). New semiconductor device physics in polymer diodes and transistors. Nature, 335(6186), 137-141. Available at: [Link]

- Huang, X. F., Zhong, S. Z., Yan, X. Z., Ke, X. J., Srisanit, N., & Wang, M. R. (2004). Synthetic Metals, 140, 79-86. (Note: A direct clickable link to the full text may require a subscription. The citation is provided as referenced in the primary crystallographic study).

-

Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122. Available at: [Link]

-

University of York. (n.d.). Single Crystal X-ray Diffraction. Department of Chemistry Teaching Labs. Available at: [Link]

-

Zhao, B.-H., Zhu, X.-F., Guan, S., & Li, D.-F. (2012). This compound. Acta Crystallographica Section E: Crystallographic Communications, 68(7), o2026. Available at: [Link]

Sources

A Technical Guide to the Solubility Profile of 9-(2-Bromoethyl)-9H-carbazole for Research and Development

Abstract

This technical guide provides a detailed examination of the solubility characteristics of 9-(2-Bromoethyl)-9H-carbazole, a key intermediate in the synthesis of pharmaceuticals, dyes, and materials for organic electronics.[1] Given the general absence of publicly available quantitative solubility data for this specific compound, this document emphasizes predictive methodologies grounded in molecular structure analysis and provides a comprehensive, field-proven experimental protocol for accurate solubility determination. The content herein is designed to equip researchers, chemists, and drug development professionals with the theoretical knowledge and practical tools necessary to effectively utilize this compound in a variety of solvent systems.

Introduction and Strategic Importance

This compound is a versatile bifunctional molecule, featuring a large, rigid carbazole core and a reactive bromoethyl group.[1] The carbazole moiety is known for its unique electronic and photophysical properties, while the bromoethyl chain provides a convenient handle for further chemical modification.[1] Its utility as a building block in diverse fields, from medicinal chemistry to materials science, is well-established.

A thorough understanding of a compound's solubility is a non-negotiable prerequisite for its successful application. It directly impacts:

-

Reaction Kinetics: Ensuring reactants are in the same phase for optimal interaction.

-

Purification: Designing effective crystallization and chromatographic separation processes.

-

Formulation: Developing stable and bioavailable drug products or processable organic electronic materials.

-

Process Safety and Scalability: Selecting appropriate solvents to manage reaction exotherms and ensure process robustness.

This guide serves as a foundational resource, bridging the gap left by the absence of published quantitative data through expert analysis and validated experimental design.

Molecular Structure Analysis and Solubility Prediction

The fundamental principle of "like dissolves like" governs solubility, stating that substances with similar polarities are more likely to be soluble in one another.[2][3] An analysis of the this compound structure is the first step in predicting its behavior.

-

Carbazole Core: This large, tricyclic aromatic system is fundamentally nonpolar and hydrophobic. It consists of two benzene rings fused to a nitrogen-containing five-membered ring.[4] The extensive π-system leads to significant London dispersion forces, which are the dominant intermolecular interactions for this part of the molecule. The parent compound, carbazole, is known to be insoluble in water.[]

-

Bromoethyl Group (-CH₂CH₂Br): This alkyl halide chain introduces a degree of polarity. The carbon-bromine bond is polarized due to the difference in electronegativity between carbon and bromine, creating a dipole moment. However, this polar character is appended to a much larger, nonpolar scaffold.

Expert Prediction: Based on this hybrid structure, this compound is predicted to be a predominantly nonpolar to moderately polar compound. Its solubility will be dictated by a balance between the large nonpolar surface area of the carbazole ring and the smaller polar contribution of the bromoethyl group.

This profile suggests:

-

High solubility in nonpolar aromatic solvents (e.g., toluene, xylene) and chlorinated solvents (e.g., dichloromethane, chloroform), which can effectively interact with the carbazole core. The observation that single crystals of this compound can be grown from a dichloromethane solution strongly supports this prediction.[6]

-

Moderate solubility in polar aprotic solvents (e.g., tetrahydrofuran (THF), ethyl acetate, acetone) that can engage in dipole-dipole interactions with the bromoethyl group while also accommodating the nonpolar ring system.

-

Low to negligible solubility in highly polar protic solvents like water and short-chain alcohols (e.g., methanol, ethanol). The strong hydrogen-bonding network of these solvents would be disrupted without sufficient energetic payback from interactions with the solute.[7][8]

-

Low solubility in purely aliphatic nonpolar solvents (e.g., hexane, cyclohexane), which may interact well with the ethyl chain but less effectively with the large, flat aromatic core compared to aromatic or chlorinated solvents.

This predictive framework is further supported by studies on similar N-alkylated carbazoles, such as N-ethylcarbazole, which demonstrate good solubility in various organic solvents like alcohols and petroleum ether, with solubility increasing with temperature.[9][10]

Qualitative and Predicted Solubility Profile

While quantitative data is not publicly available, the following table summarizes the predicted qualitative solubility based on the structural analysis and comparison with analogous compounds. This table should be used as a starting point for solvent screening.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Nonpolar Aromatic | Toluene, Benzene, Xylene | High | Strong van der Waals and π-stacking interactions with the carbazole core. |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | Excellent solvation for the large, somewhat polarizable aromatic system. Confirmed qualitatively by crystallography reports.[6] |

| Polar Aprotic | Tetrahydrofuran (THF), Acetone, Ethyl Acetate | Moderate to High | A good balance of polarity to interact with the C-Br bond and nonpolar character to dissolve the carbazole ring. |

| Polar Aprotic (High) | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate | Strong dipoles can solvate the polar group, but the large nonpolar region may limit overall solubility compared to less polar aprotics. |

| Alcohols (Protic) | Methanol, Ethanol | Low | The solute cannot effectively disrupt the strong hydrogen-bonding network of the solvent. |

| Nonpolar Aliphatic | Hexane, Cyclohexane, Heptane | Low to Moderate | Can interact with the alkyl chain, but less effective at solvating the large aromatic core compared to aromatic or chlorinated solvents. |

| Highly Polar (Protic) | Water | Insoluble | The large hydrophobic carbazole core dominates, making it immiscible with water. The parent compound, carbazole, is insoluble in water.[] |

Experimental Protocol for Quantitative Solubility Determination

To move beyond prediction and obtain precise, actionable data, an experimental determination is essential. The "shake-flask" method is the gold standard for measuring the thermodynamic solubility of a solid compound and is highly recommended.[11][12]

Principle of the Method

The shake-flask method involves agitating an excess amount of the solid solute in the solvent of interest at a constant temperature for a sufficient period to reach thermodynamic equilibrium.[11] Once equilibrium is established, the saturated solution is separated from the undissolved solid, and the concentration of the solute in the solution is measured using a suitable analytical technique. This concentration represents the solubility of the compound at that temperature.

Materials and Equipment

-

This compound (solid, high purity)

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or vortex mixer

-

Temperature-controlled incubator or water bath

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer.

Step-by-Step Experimental Workflow

-

Preparation: Add an excess amount of solid this compound to a series of vials. "Excess" is critical; enough solid must be added to ensure that a saturated solution is formed and undissolved solid remains visible at the end of the experiment. A starting point is to add ~10-20 mg of solid to 2-4 mL of the chosen solvent.

-

Equilibration: Tightly cap the vials and place them in a shaker within a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a predetermined period.

-

Expert Insight: Equilibrium time is a critical parameter. For many organic compounds, 24 hours is sufficient, but 48 or even 72 hours may be necessary. It is best practice to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the measured concentration is no longer changing, thus verifying that equilibrium has been reached.[11][13]

-

-

Phase Separation: After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial.

-

Trustworthiness Check: Filtration is a crucial step to remove all undissolved micro-particulates, which would otherwise lead to an overestimation of solubility. The filter material (e.g., PTFE) should be chemically compatible with the solvent and should not adsorb the solute.

-

-

Sample Dilution: Accurately dilute the filtered, saturated solution with the same solvent using calibrated volumetric glassware to bring the concentration into the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a pre-validated analytical method.

-

HPLC-UV: This is the preferred method. Develop a calibration curve using standard solutions of this compound of known concentrations. The carbazole chromophore is strongly UV-active, making this a sensitive and specific detection method.

-

UV-Vis Spectroscopy: If an HPLC is unavailable, a UV-Vis spectrophotometer can be used. A calibration curve must be generated by measuring the absorbance of several standard solutions of known concentration at the wavelength of maximum absorbance (λ_max).

-

-

Calculation: Use the concentration of the diluted sample and the dilution factor to calculate the concentration of the original saturated solution. This value is the solubility of this compound in that solvent at the specified temperature, typically expressed in mg/mL or mol/L.

Workflow Visualization

The following diagram illustrates the key stages of the shake-flask solubility determination protocol.

Caption: A flowchart of the standardized shake-flask method.

Conclusion

While specific quantitative solubility data for this compound remains uncatalogued in public literature, a robust solubility profile can be effectively predicted through careful analysis of its molecular structure. The compound is anticipated to be highly soluble in chlorinated and aromatic solvents, moderately soluble in polar aprotic solvents, and poorly soluble in alcohols and water. For applications requiring precise data, the detailed shake-flask experimental protocol provided in this guide offers a reliable and validated method for determining thermodynamic solubility, empowering researchers to optimize their synthetic, purification, and formulation processes.

References

-

LookChem. This compound (CAS 75620-93-8) Chemical Properties. [Link]

-

Chemistry LibreTexts. Predicting the solubility of organic molecules. [Link]

-

Filo. Why haloalkanes are easily dissolved in organic solvent. [Link]

-

Zhao, B-H., et al. (2012). This compound. Acta Crystallographica Section E: Crystallographic Communications, 68(Pt 7), o2026. [Link]

-

Chemistry LibreTexts. (2015). Physical Properties of Haloalkanes. [Link]

-

CK-12 Foundation. (2024). Physical Properties of Haloalkanes and Haloarenes. [Link]

-

Wikipedia. Carbazole. [Link]

-

ResearchGate. Solubility of N-Ethylcarbazole in different organic solvent at 279.15–319.15 K. [Link]

-

ResearchGate. Solubility of N-ethylcarbazole in ethanol+petroleum ether mixtures at various temperatures. [Link]

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

-

BioAssay Systems. Solubility Testing – Shake Flask Method. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. youtube.com [youtube.com]

- 3. Why haloalkanes are easily dissolved in organic solvent | Filo [askfilo.com]

- 4. researchgate.net [researchgate.net]

- 6. scribd.com [scribd.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. CK12-Foundation [flexbooks.ck12.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. dissolutiontech.com [dissolutiontech.com]

- 12. bioassaysys.com [bioassaysys.com]

- 13. Shake-Flask Solubility Assay - Enamine [enamine.net]

Electrochemical properties of 9-(2-Bromoethyl)-9H-carbazole derivatives

An In-Depth Technical Guide to the Electrochemical Properties of 9-(2-Bromoethyl)-9H-carbazole Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Carbazole and its derivatives represent a cornerstone in the field of organic electronics and material science, prized for their unique photophysical and electrochemical characteristics.[1][2] This guide focuses on a particularly versatile precursor, this compound, and its derivatives. The bromoethyl group at the N-9 position serves as a highly reactive site for synthetic modification, allowing for the systematic tuning of the molecule's electronic properties. We will explore the fundamental electrochemical behavior of this class of compounds, detail the experimental methodologies for their characterization, and connect these intrinsic properties to their performance in advanced applications.

The Strategic Importance of the this compound Scaffold

The carbazole moiety is an electron-rich aromatic heterocycle known for its excellent hole-transporting capabilities, high thermal stability, and significant fluorescence quantum yield.[1][3] While the carbazole core itself offers robust properties, functionalization is key to tailoring these characteristics for specific applications. The introduction of a 2-bromoethyl chain at the nitrogen atom (N-9 position) is a strategic synthetic choice for several reasons:

-

Preservation of the Conjugated System: Modification at the N-9 position does not directly interfere with the π-conjugated system of the carbazole core, largely preserving its inherent electronic and optical properties.[2]

-

Reactive Handle for Derivatization: The terminal bromine atom is an excellent leaving group, facilitating nucleophilic substitution reactions. This allows for the straightforward introduction of a wide array of functional groups (amines, azides, ethers, etc.), creating a diverse library of derivatives from a single precursor.

-

Solubility Enhancement: The ethyl chain can improve the solubility of the carbazole core in common organic solvents, which is a critical factor for solution-based processing and fabrication of thin-film devices.[4]

The synthesis of the core compound, this compound, is typically achieved through the N-alkylation of the carbazole anion with 1,2-dibromoethane.

| Reaction Step | Description |

| 1. Deprotonation | Carbazole is treated with a strong base (e.g., NaH, K2CO3) in an aprotic solvent (e.g., THF, DMF) to generate the carbazolide anion. |

| 2. N-Alkylation | The nucleophilic carbazolide anion attacks one of the electrophilic carbon atoms of 1,2-dibromoethane in an SN2 reaction, displacing a bromide ion. |

| 3. Purification | The crude product is purified using techniques like recrystallization or column chromatography to yield the final this compound product.[5] |

This precursor opens a pathway to a vast array of new materials, as illustrated below.

Step-by-Step Experimental Protocol for Cyclic Voltammetry

-

Solution Preparation: Prepare a ~1 mM solution of the this compound derivative in a high-purity aprotic solvent (e.g., acetonitrile) containing 0.1 M of a supporting electrolyte (e.g., TBAPF6). [6]2. Deoxygenation: Purge the solution with dry nitrogen or argon gas for at least 15-20 minutes to remove dissolved oxygen.

-

Electrode Preparation: Polish the working electrode (e.g., glassy carbon) with alumina slurry, rinse thoroughly with deionized water and the solvent, and dry it.

-

Blank Scan: Assemble the three-electrode cell. First, run a CV scan of the solvent and electrolyte solution without the analyte. This is a crucial control step to ensure there are no interfering redox processes in the potential window of interest.

-

Analyte Scan: Add the analyte solution to the cell. Maintain a nitrogen/argon atmosphere over the solution. Scan the potential from an initial value (e.g., 0 V) towards a positive potential to observe oxidation.

-

Data Acquisition: Record the resulting voltammogram (current vs. potential). Key parameters to extract include the onset oxidation potential (E_onset_ox) and the peak oxidation potential (E_pa).

-

Stability Check: Perform multiple consecutive scans. If the peak currents decrease or new peaks appear, it indicates that the electrochemically generated species (the radical cation) is unstable and may be undergoing subsequent chemical reactions, such as polymerization. [6]

Interpreting Electrochemical Data: From Voltammograms to Molecular Properties

The oxidation of carbazole derivatives is typically a one-electron process that removes an electron from the nitrogen-centered highest occupied molecular orbital (HOMO), forming a radical cation. [7]

Estimating Frontier Molecular Orbital (FMO) Energies

The oxidation and reduction potentials obtained from CV are directly related to the HOMO and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the molecule. [8]These values are critical for predicting how a material will perform in an electronic device. The empirical formulas developed by Bredas et al., using ferrocene/ferrocenium (Fc/Fc+) as an internal standard (E½ = +0.63 V vs. Ag/AgCl in acetonitrile), are widely used:

-

HOMO (eV) = -e [E_onset_ox vs Fc/Fc+ + 4.8]

-

LUMO (eV) = -e [E_onset_red vs Fc/Fc+ + 4.8]

Where E_onset_ox and E_onset_red are the onset potentials for oxidation and reduction, respectively. The electrochemical band gap (E_g) can then be estimated as the difference between the LUMO and HOMO levels. [9]

The Influence of Substituents on Redox Potential

The versatility of the this compound scaffold allows for the introduction of various substituents, which systematically alters the electrochemical properties.

-

Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO2) or cyano (-CN) pull electron density away from the carbazole core. [10]This makes it more difficult to remove an electron, thus increasing the oxidation potential and enhancing electrochemical stability. [11]* Electron-Donating Groups (EDGs): Groups like amines (-NR2) or ethers (-OR) push electron density into the carbazole core. This makes it easier to remove an electron, lowering the oxidation potential. [12]

Carbazole Derivative Substituent Nature Typical Onset Oxidation Potential (E_ox vs Ag/AgCl) Effect on Stability Unsubstituted Carbazole Baseline ~1.14 V [11] Baseline 9-Phenylcarbazole Weakly withdrawing/π-system ~1.10 V [11] Similar to baseline 3,6-Dibromo-9H-carbazole Strong EWG ~1.42 V [11] Significantly Increased 9-(4-Nitrophenyl)-9H-carbazole Strong EWG at N-9 Higher than unsubstituted carbazole [10] Increased | 3,6-Bis(dimethylamino)-carbazole | Strong EDG | Lower than unsubstituted carbazole [12] | Decreased |

Key Electrochemical Reaction: Oxidative Electropolymerization

One of the most significant electrochemical properties of carbazole derivatives is their ability to undergo electropolymerization. [13]Upon oxidation, the generated radical cation is highly reactive, particularly at the 3- and 6-positions of the carbazole ring. These radical cations can couple to form dimers, which are more easily oxidized than the monomer, leading to a chain reaction that deposits a conjugated polymer film directly onto the electrode surface. [7][10] This process is often observed during CV as an increase in the peak current with each successive scan, coupled with the appearance of new redox waves corresponding to the polymer film. [13]

The properties of the resulting polycarbazole film—such as its conductivity, color (electrochromism), and morphology—are highly dependent on the nature of the monomer, including the substituents attached via the 9-ethyl linker. [10]

Conclusion

This compound is a pivotal building block in materials science. Its electrochemical properties, governed by the electron-rich carbazole core, can be precisely investigated using cyclic voltammetry. This technique provides essential data on redox potentials and frontier orbital energy levels, which are direct indicators of a material's suitability for electronic applications. Furthermore, the reactive bromoethyl handle enables extensive derivatization, allowing for the fine-tuning of these electrochemical properties to meet the demands of next-generation organic electronics, from high-efficiency OLEDs to novel chemical sensors. The inherent tendency of these derivatives to form stable, conductive polymers via electropolymerization further expands their utility, offering a direct route to functional thin-film fabrication.

References

-

Electrochemical Studies of Some Carbazole Derivatives via Cyclic Voltammetry and Convolution – deconvolution Transforms. International Journal of Electrochemical Science. Available at: [Link]

-

Electrochemical Studies of Some Carbazole Derivatives via Cyclic Voltammetry and Convolution – deconvolution Transforms. IIETA. Available at: [Link]

-

Electrochemical Studies of Some Carbazole Derivatives via Cyclic Voltammetry and Convolution - deconvolution Transforms. ResearchGate. Available at: [Link]

-

Electroactive Carbazole-Based Polycyclic Aromatic Hydrocarbons: Synthesis, Photophysical Properties, and Computational Studies. PubMed Central. Available at: [Link]

-